Cas no 35645-04-6 (Formamide-N,N-d2)
Formamide-N,N-d2 Chemical and Physical Properties
Names and Identifiers
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- Formamide-N,N-d2(6CI,7CI,9CI)
- FORMAMIDE-N,N-D2
- N,N-dideuterio-formamide
- HY-Y0842S5
- N,N-dideuterioformamide
- D99055
- Formamide-15N,d2, 98 atom % D, 98 atom % 15N
- CS-0567910
- Formamide-d2
- 35645-04-6
- Formamide-N,N-d2
-
- Inchi: 1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i/hD2
- InChI Key: ZHNUHDYFZUAESO-ZSJDYOACSA-N
- SMILES: O=CN([2H])[2H]
Computed Properties
- Exact Mass: 47.034017211g/mol
- Monoisotopic Mass: 47.034017211g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 3
- Rotatable Bond Count: 0
- Complexity: 12.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.208 g/mL at 25 °C
- Melting Point: 2-3 °C(lit.)
- Boiling Point: 210 °C(lit.)
Formamide-N,N-d2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F691486-50mg |
Formamide-N,N-d2 |
35645-04-6 | 50mg |
$64.00 | 2023-05-18 | ||
| TRC | F691486-100mg |
Formamide-N,N-d2 |
35645-04-6 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | F691486-500mg |
Formamide-N,N-d2 |
35645-04-6 | 500mg |
$144.00 | 2023-05-18 | ||
| A2B Chem LLC | AF66695-1g |
FORMAMIDE-N,N-D2 |
35645-04-6 | 1g |
$309.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66695-5g |
FORMAMIDE-N,N-D2 |
35645-04-6 | 5g |
$662.00 | 2024-04-20 | ||
| 1PlusChem | 1P00C5VR-1g |
FORMAMIDE-N,N-D2 |
35645-04-6 | 1g |
$309.00 | 2025-02-25 | ||
| 1PlusChem | 1P00C5VR-5g |
FORMAMIDE-N,N-D2 |
35645-04-6 | 5g |
$662.00 | 2025-02-25 |
Formamide-N,N-d2 Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Formamide-N,N-d2
Comprehensive Guide to Formamide-N,N-d2 (CAS No. 35645-04-6): Properties, Applications, and Industry Insights
Formamide-N,N-d2, identified by its CAS number 35645-04-6, is a deuterated derivative of formamide, a versatile solvent and reagent widely used in chemical synthesis and research. This isotopically labeled compound has gained significant attention due to its unique properties, making it invaluable in NMR spectroscopy, deuterium labeling studies, and pharmaceutical research. As the demand for stable isotope-labeled compounds grows, Formamide-N,N-d2 has emerged as a critical tool for scientists exploring molecular structures and reaction mechanisms.
The deuterium substitution in Formamide-N,N-d2 replaces the hydrogen atoms on the nitrogen positions, resulting in distinct physicochemical characteristics. Researchers favor this compound for its ability to reduce signal interference in NMR experiments, a common challenge when analyzing complex molecular systems. With the rising popularity of deuterated solvents in analytical chemistry, CAS 35645-04-6 has become a subject of numerous scientific publications and patent applications.
Recent advancements in drug discovery and material science have further highlighted the importance of Formamide-N,N-d2. Pharmaceutical companies increasingly utilize deuterated compounds to improve drug metabolism and pharmacokinetics, a trend known as the deuterium switch strategy. This approach has led to breakthroughs in developing longer-acting and more stable therapeutic agents, with 35645-04-6 serving as a key building block in such innovations.
In the field of organic electronics, Formamide-N,N-d2 plays a crucial role in synthesizing deuterated polymers and small molecules. These materials exhibit enhanced performance in organic light-emitting diodes (OLEDs) and photovoltaic devices, addressing the growing demand for energy-efficient technologies. The compound's ability to modify electronic properties through isotopic effects makes it particularly valuable for researchers working on next-generation optoelectronic materials.
The synthesis and handling of Formamide-N,N-d2 require specialized expertise due to its unique chemical behavior. Modern deuterium exchange techniques have improved the production efficiency of this compound, making it more accessible to research laboratories. Quality control measures for CAS 35645-04-6 typically involve rigorous spectroscopic analysis to ensure isotopic purity, as even minor impurities can significantly impact experimental results.
Environmental considerations surrounding deuterated compounds have become increasingly important. Formamide-N,N-d2 demonstrates different biodegradation pathways compared to its non-deuterated counterpart, a factor that environmental chemists must consider when assessing the ecological impact of isotopic labeling. This aspect has led to interesting discussions about the green chemistry applications of deuterated reagents and their long-term sustainability.
From a commercial perspective, the market for Formamide-N,N-d2 has expanded significantly in recent years. The compound's price and availability often depend on the global supply of deuterium oxide (heavy water), which serves as the primary source of deuterium atoms. Manufacturers of 35645-04-6 continue to optimize production processes to meet the growing demand from academic institutions and industrial research facilities.
Future applications of Formamide-N,N-d2 may extend into emerging fields such as quantum computing and molecular imaging. The compound's unique nuclear spin properties make it potentially useful in developing quantum bits (qubits) for quantum information processing. Additionally, its potential role in advanced magnetic resonance imaging (MRI) contrast agents is currently under investigation by several research groups worldwide.
For researchers considering Formamide-N,N-d2 for their projects, proper storage conditions are essential to maintain its stability. The compound should be kept in tightly sealed containers under inert atmosphere to prevent isotopic exchange with atmospheric moisture. Many laboratories report successful applications of CAS 35645-04-6 in studying hydrogen bonding networks and solvent effects, particularly in systems where conventional formamide would cause unwanted proton exchange.
The analytical characterization of Formamide-N,N-d2 presents unique challenges and opportunities. Advanced techniques such as mass spectrometry and infrared spectroscopy can provide detailed information about the compound's isotopic distribution and molecular vibrations. These analyses are crucial for verifying the purity of 35645-04-6 and understanding its behavior in various chemical environments.
As the scientific community continues to explore the potential of deuterated compounds, Formamide-N,N-d2 remains at the forefront of this research. Its applications span from fundamental studies of chemical kinetics to practical uses in industrial catalysis and polymer chemistry. The compound's versatility ensures its ongoing relevance in multiple scientific disciplines, making CAS 35645-04-6 a valuable asset for researchers pushing the boundaries of molecular science.
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